molecular formula C7H3N5O B8754606 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B8754606
M. Wt: 173.13 g/mol
InChI Key: CXOHWJIYWYQKAT-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an imino and oxo functional group, as well as a carbonitrile group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine derivatives under specific conditions. For instance, the reaction of 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile with formamide under reflux conditions can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imino or oxo groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imino and oxo functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C7H3N5O

Molecular Weight

173.13 g/mol

IUPAC Name

2-imino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13)

InChI Key

CXOHWJIYWYQKAT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)NC(=O)C2=C1C#N

Origin of Product

United States

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